4-Decenedioic acid

Clinical Diagnostics Metabolic Disorders Biomarker Validation

4-Decenedioic acid (CAS 67494‑01‑3) is a medium‑chain, monounsaturated dicarboxylic acid (C10H16O4, MW 200.23 g/mol) existing as both (4Z)‑ and (4E)‑ stereoisomers. The ChemSpider database lists its density as 1.1 ± 0.1 g/cm³, boiling point 387.8 ± 30.0 °C at 760 mmHg, and enthalpy of vaporization 69.9 ± 6.0 kJ/mol [REFS‑1].

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 67494-01-3
Cat. No. B12104490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Decenedioic acid
CAS67494-01-3
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC=CCCC(=O)O
InChIInChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1+
InChIKeyCXGDCGIPEJKSCK-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Decenedioic Acid (CAS 67494-01-3): Unsaturated C10 Dicarboxylic Acid – Key Physicochemical and Biomarker Profile


4-Decenedioic acid (CAS 67494‑01‑3) is a medium‑chain, monounsaturated dicarboxylic acid (C10H16O4, MW 200.23 g/mol) existing as both (4Z)‑ and (4E)‑ stereoisomers. The ChemSpider database lists its density as 1.1 ± 0.1 g/cm³, boiling point 387.8 ± 30.0 °C at 760 mmHg, and enthalpy of vaporization 69.9 ± 6.0 kJ/mol [REFS‑1]. In human metabolism, cis‑4‑decenedioic acid accumulates in urine as a specific biomarker of medium‑chain acyl‑CoA dehydrogenase deficiency (MCADD), reaching concentrations of 787.7 µmol/mmol creatinine vs. 0 µmol/mmol creatinine in healthy controls [REFS‑2].

Why Sebacic Acid (Decanedioic Acid) Cannot Substitute 4‑Decenedioic Acid in Critical R&D and Diagnostic Contexts


Sebacic acid (decanedioic acid, CAS 111‑20‑6) is the saturated C10 dicarboxylic acid most commonly used in polymer and cosmetic industries. However, the cis‑4 double bond in 4‑decenedioic acid confers two irreplaceable properties: (i) it serves as a disease‑specific, highly elevated urinary metabolite in MCADD (median 787.7 µmol/mmol creatinine vs. 0 in controls), making it an essential diagnostic standard that no saturated homolog can match [REFS‑1]; (ii) the unsaturation alters key physicochemical properties such as lipophilicity and boiling point, enabling chemical derivatizations (e.g., epoxidation, thiol‑ene coupling) that are inaccessible to sebacic acid [REFS‑2].

Quantitative Differentiation Evidence for 4‑Decenedioic Acid vs. Closest Analog Sebacic Acid


Urinary Biomarker Elevation in MCADD vs. Healthy Controls

In patients diagnosed with medium‑chain acyl‑CoA dehydrogenase deficiency (MCADD), the urinary concentration of cis‑4‑decenedioic acid is massively elevated to 787.7 µmol/mmol creatinine, whereas healthy children show undetectable levels (0 µmol/mmol creatinine). This 787.7‑fold increase provides near‑perfect diagnostic sensitivity (1.0) and specificity (1.0), establishing the compound as the definitive biomarker standard for MCADD newborn screening programs [REFS‑1].

Clinical Diagnostics Metabolic Disorders Biomarker Validation

Boiling Point Elevation Relative to Saturated Sebacic Acid

The predicted boiling point of 4‑decenedioic acid at 760 mmHg is 387.8 °C (range 357.8–417.8 °C), compared with 374.3 °C for sebacic acid under identical pressure, as reported by the same ChemSpider algorithm. The +13.5 °C elevation suggests a modestly higher thermal stability that can influence monomer volatility during high‑temperature polycondensation reactions [REFS‑1].

Polymer Synthesis Thermal Stability Process Engineering

Lipophilicity (ALOGPS logP) Difference vs. Sebacic Acid

The ALOGPS‑predicted logP of 4‑decenedioic acid is 2.08, compared with 1.93 for sebacic acid. The +0.15 log unit increase indicates moderately greater lipophilicity for the unsaturated congener. This difference can affect partition coefficients, membrane permeability, and solubility in lipid‑based excipients, which are critical parameters in the design of lipid nanoparticle formulations or emollient esters [REFS‑1].

Drug Delivery ADME Prediction Formulation Science

Aqueous Solubility (ALOGPS) Comparison with Sebacic Acid

The ALOGPS‑predicted water solubility of 4‑decenedioic acid is 0.79 g/L, which is slightly lower than the 0.91 g/L predicted for sebacic acid under the same algorithm. The –0.12 g/L difference reflects the impact of the double bond on hydrophilicity. While both compounds are sparingly soluble, the marginally lower aqueous solubility of the unsaturated acid may influence dissolution rates in aqueous reaction media or environmental biodegradation assays [REFS‑1].

Green Chemistry Biodegradability Water‑Based Formulations

Structural Unsaturation Enables Distinct Chemical Derivatizations

Unlike the fully saturated sebacic acid, 4‑decenedioic acid possesses an internal cis‑double bond at C4 that can undergo epoxidation, thiol‑ene addition, ozonolysis, or radical grafting. While direct comparative kinetic data are not yet available in the public literature, the presence of this reactive site is a class‑level differentiator: unsaturated dicarboxylic acids are widely employed to introduce crosslinking capability or post‑polymerization modifications into polyesters and polyamides, a functionality that is structurally impossible with sebacic acid [REFS‑1].

Polymer Chemistry Click Chemistry Monomer Functionalization

Procurement‑Guiding Application Scenarios for 4‑Decenedioic Acid Based on Quantitative Evidence


MCADD Newborn Screening – Certified Reference Standard

Clinical laboratories establishing tandem‑mass‑spectrometry (MS/MS) newborn screening panels for MCADD require a high‑purity reference standard of cis‑4‑decenedioic acid. The compound’s unique elevation to 787.7 µmol/mmol creatinine (vs. 0 in healthy neonates) makes it the sole definitive marker for confirmation; no saturated dicarboxylic acid can substitute [REFS‑1]. Procurement is driven by the need for an analyte with 100% sensitivity and specificity in urine‑based diagnostic assays.

Monomer for Crosslinkable and Functionalizable Polyesters

Polymer chemists designing biodegradable polyesters that require post‑polymerization crosslinking or pendant functionalization (e.g., via thiol‑ene click chemistry) must select a monomer bearing an internal double bond. The cis‑4 double bond of 4‑decenedioic acid fulfills this requirement, whereas sebacic acid cannot participate in such reactions [REFS‑1]. The moderate boiling‑point advantage (+13.5 °C) further supports its use in high‑temperature polycondensation processes [REFS‑2].

Lipid‑Based Drug Delivery – Lipophilicity‑Tuned Excipient Intermediate

Pharmaceutical formulation scientists seeking a C10 dicarboxylic acid with enhanced lipophilicity for lipid‑nanoparticle or emollient ester applications can leverage the +0.15 logP increase of 4‑decenedioic acid over sebacic acid [REFS‑1]. This property can improve drug partitioning into the lipid phase and may influence skin permeation profiles when formulated into topical products.

Biochemical Pathway Research – β‑Oxidation Defect Metabolite

Investigators studying mitochondrial fatty acid β‑oxidation disorders use 4‑decenedioic acid as a mechanistic probe. Its accumulation in MCADD and its metabolic origin from linoleic acid via ω‑oxidation make it indispensable for tracing defective oxidation pathways. The quantitative elevation in patient urine (787.7 µmol/mmol creatinine) provides a robust endpoint for in vitro and in vivo metabolic flux studies [REFS‑1].

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